2-(Trifluoromethyl)quinoxaline-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5F3N2O2 |
|---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-4-14-7-3-5(9(16)17)1-2-6(7)15-8/h1-4H,(H,16,17) |
InChI Key |
SNGXRLQCZJLZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation-Oxidation Method
Synthetic Pathway Overview
The halogenation-oxidation method involves two sequential steps: (1) halogenation of a methyl group at position 6 of a preformed 2-trifluoromethylquinoxaline intermediate, followed by (2) catalytic oxidation of the halomethyl group to a carboxylic acid. This approach adapts methodologies originally developed for simpler quinoxaline derivatives.
Halogenation of 6-Methyl Group
The 6-methyl group in 2-trifluoromethyl-6-methylquinoxaline is halogenated using N-halosuccinimide (NCS or NBS) in the presence of benzoyl peroxide (BP) as a radical initiator. Chlorobenzene or acetonitrile serves as the solvent, with reactions conducted under reflux (80–85°C) for 6–12 hours.
Example Conditions
- Substrate : 2-Trifluoromethyl-6-methylquinoxaline (10 g, 69.4 mmol)
- Halogenating Agent : N-Chlorosuccinimide (14 g, 105.3 mmol)
- Catalyst : Benzoyl peroxide (0.4 g, 1.65 mmol)
- Solvent : Acetonitrile (240 g)
- Temperature : Reflux (83°C)
- Yield : 95% conversion with 97% selectivity
The halogenated intermediate is isolated via pentane extraction, yielding 6-halomethyl-2-trifluoromethylquinoxaline as a pale yellow solid.
Catalytic Oxidation to Carboxylic Acid
The halomethyl intermediate is oxidized in an aqueous alkaline suspension using oxygen or air as the oxidant and a transition metal catalyst (e.g., 5% Pd/C). Phase transfer catalysts like tetra-n-butyl ammonium chloride improve interfacial reactions by enhancing the solubility of hydroxide ions in organic phases.
Optimized Oxidation Protocol
- Catalyst : 5% Pd/C (0.2 g per 1.25 g substrate)
- Base : 10% NaOH (aq)
- Oxidant : Sparged air (72 hours)
- Temperature : 85°C
- Workup : Acidification with H₂SO₄ precipitates the product
- Yield : 80%
Table 1: Halogenation-Oxidation Method Performance
| Parameter | Chlorination | Bromination |
|---|---|---|
| Halogenating Agent | NCS | NBS |
| Solvent | Acetonitrile | Chlorobenzene |
| Reaction Time (hours) | 12 | 6 |
| Intermediate Yield (%) | 92 | 89 |
| Oxidation Yield (%) | 80 | 78 |
Beirut Reaction Approach
Condensation Strategy
The Beirut reaction constructs the quinoxaline core by condensing benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds. This method positions the trifluoromethyl group at position 3 initially, requiring subsequent isomerization or functional group interconversion to achieve the 2-trifluoromethyl configuration.
Key Reaction Steps
- Benzofuroxan Activation : 6-Substituted benzofuroxans react with ethyl 4,4,4-trifluoroacetoacetate in dry chloroform.
- Cyclization : Triethylamine catalyzes the formation of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides.
- Hydrolysis : The acyl group at position 2 is hydrolyzed to a carboxylic acid using concentrated HCl under reflux.
Representative Conditions
- Benzofuroxan : 6-Fluoro-1,2-benzofuroxan (4a)
- 1,3-Dicarbonyl : Ethyl 4,4,4-trifluoroacetoacetate
- Solvent : Chloroform
- Catalyst : Triethylamine (2 equiv)
- Temperature : 25°C, 24 hours
- Post-Hydrolysis : 6 M HCl, 100°C, 8 hours
- Overall Yield : 65%
Table 2: Beirut Reaction Variants
| Benzofuroxan Substituent | Product Configuration | Yield (%) |
|---|---|---|
| 6-Fluoro | 2-Acyl-3-CF₃ | 65 |
| 6-Nitro | 2-Acyl-3-CF₃ | 58 |
| 6-Methoxy | 2-Acyl-3-CF₃ | 62 |
Condensation from Trifluoromethyl-Substituted Diamines
Method Comparison and Industrial Considerations
Table 3: Synthesis Route Evaluation
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Halogenation-Oxidation | High yields (80%), simple workup | Requires preformed quinoxaline | Industrial |
| Beirut Reaction | Modular trifluoromethyl placement | Low overall yield (65%) | Lab-scale |
| Diamine Condensation | Direct core assembly | Diamine synthesis complexity | Pilot-scale |
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols to form corresponding esters, a reaction critical for modifying solubility and bioavailability. This process typically employs acid catalysts (e.g., H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) to activate the acid.
Example Reaction:
| Alcohol Used | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Methanol | H₂SO₄ | 85 | |
| Ethanol | SOCl₂ | 92 |
Ester derivatives are often intermediates in drug development, enabling further functionalization.
Amidation
The carboxylic acid reacts with primary or secondary amines to form amides, a reaction facilitated by coupling agents such as EDC/HOBt or DCC. This is pivotal in synthesizing bioactive derivatives.
Example Reaction:
| Amine | Coupling Agent | Yield (%) | Application |
|---|---|---|---|
| 3-(Trifluoromethyl)aniline | EDC/HOBt | 78 | Kinase inhibition |
| Piperidine | DCC | 65 | Antimicrobial agents |
Amidation enhances interactions with biological targets, as seen in studies on Pim kinase inhibitors .
Oxidation Reactions
The quinoxaline ring undergoes oxidation under controlled conditions, yielding derivatives like quinoxaline 1,4-dioxides. These reactions are sensitive to the trifluoromethyl group’s stability.
Example Reaction:
| Oxidizing Agent | Temperature (°C) | Product | Bioactivity |
|---|---|---|---|
| H₂O₂ | 60 | Quinoxaline 1,4-dioxide | Antimycobacterial |
Oxidized derivatives exhibit enhanced antitubercular activity, particularly against M. tuberculosis .
Nucleophilic Substitution
The trifluoromethyl group’s electron-withdrawing effect activates the quinoxaline ring for nucleophilic substitution at specific positions, though the carboxylic acid group itself is not typically involved.
Example Reaction:
| Nucleophile | Position Substituted | Yield (%) | Reference |
|---|---|---|---|
| Piperazine | C-7 | 70 | |
| Morpholine | C-6 | 68 |
Substitution at C-6/C-7 positions improves lipophilicity and target binding .
Decarboxylation
Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group to yield 2-(trifluoromethyl)quinoxaline. This reaction is less common due to the compound’s thermal stability.
Example Reaction:
| Condition | Temperature (°C) | Byproduct |
|---|---|---|
| H₂SO₄ (conc.) | 120 | CO₂ |
Comparative Analysis of Derivatives
The trifluoromethyl group’s electron-withdrawing nature and the carboxylic acid’s reactivity make this compound a versatile scaffold in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions to balance yield and functional group stability .
Scientific Research Applications
Antimicrobial Applications
Research indicates that 2-(trifluoromethyl)quinoxaline-6-carboxylic acid exhibits significant antimicrobial properties, particularly against mycobacterial strains. This suggests potential applications in the treatment of tuberculosis, as quinoxaline derivatives have shown effectiveness against various bacterial infections. The mechanism of action typically involves interference with DNA replication and repair processes within target cells .
Anticancer Properties
The compound has also been studied for its anticancer potential. It has demonstrated activity against several cancer cell lines through mechanisms that may disrupt cellular processes critical for tumor growth and survival. Specifically, some derivatives of quinoxaline have been identified as dual inhibitors of Pim-1/2 kinases, which are implicated in cancer progression and drug resistance .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis of various quinoxaline derivatives, including this compound, found that certain compounds exhibited potent activity against Mycobacterium tuberculosis. The lead compound displayed significant efficacy, leading to further investigations into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Dual Kinase Inhibition
Another investigation highlighted the design and synthesis of new quinoxaline derivatives that act as dual inhibitors of Pim-1/2 kinases. These compounds were evaluated in vitro against human cell lines expressing high levels of these kinases, demonstrating promising results in inhibiting cancer cell growth. This underscores the potential role of this compound and its derivatives in oncology .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the unique advantages offered by this compound. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for drug development compared to other quinoxaline derivatives.
| Property | This compound | Other Quinoxaline Derivatives |
|---|---|---|
| Lipophilicity | High | Moderate |
| Antimicrobial Activity | Significant against mycobacteria | Variable |
| Anticancer Potential | Dual kinase inhibition | Limited |
| Synthesis Complexity | Moderate | High |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
- Electronic Effects: The trifluoromethyl group in quinoxaline derivatives enhances electron deficiency, favoring interactions in enzyme-binding pockets. Quinoline analogs exhibit milder electron withdrawal .
- Solubility : Carboxylic acid derivatives (e.g., target compound) have higher aqueous solubility than ester analogs, critical for bioavailability .
- Biological Activity: Amino-substituted quinoxalines (e.g., 3-[(4-Cl-Bn)amino]-6-CF₃-quinoxaline-2-COOH) show promise in antimicrobial applications, while quinoline derivatives are explored in oncology .
Biological Activity
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethyl group attached to the quinoxaline structure, which enhances its lipophilicity and reactivity. Its molecular formula is CHFNO, and it possesses both a carboxylic acid group and an electron-withdrawing trifluoromethyl group, contributing to its unique biological properties.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium smegmatis . Studies indicate that quinoxaline derivatives can inhibit the growth of these mycobacteria, making them potential candidates for tuberculosis treatment. The mechanism of action often involves interference with DNA replication and repair processes within target cells .
Case Study: Antitubercular Activity
A notable study evaluated the activity of various quinoxaline derivatives against M. tuberculosis , revealing that this compound exhibited significant bactericidal activity with a minimum inhibitory concentration (MIC) of approximately 3.1 μM. The compound was found to inhibit the decaprenylphosphoryl-d-ribose oxidase (DprE1), essential for mycobacterial cell wall synthesis .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Research indicates that this compound can inhibit the growth of various cancer cell lines, including human epidermoid carcinoma cells (A431). The mechanism involves the inhibition of key signaling pathways such as Stat3 phosphorylation .
Comparative Anticancer Efficacy
The following table summarizes the anticancer activities of this compound compared to other quinoxaline derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | ~1.9 | Inhibition of Stat3 |
| Quinoxaline-2-carboxylic acid | HCT-116 | 3.23 | Topo II inhibition |
| 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid | MCF-7 | 2.3 | DNA intercalation |
Structure-Activity Relationships (SAR)
The distinct structural features of this compound contribute significantly to its biological activity. The presence of both trifluoromethyl and carboxylic acid groups enhances its interaction with biological targets, increasing its efficacy against bacteria and cancer cells .
Key Findings from SAR Studies
- Functional Groups : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
- Positioning : Variations in the position of substituents on the quinoxaline core can significantly affect antimicrobial and anticancer activities.
- Comparative Analysis : Other derivatives lacking either the trifluoromethyl or carboxylic acid functionalities exhibited reduced bioactivity, underscoring the importance of these groups in enhancing therapeutic potential .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(trifluoromethyl)quinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to introduce the trifluoromethyl group. For example, in a related synthesis, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester was coupled with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under palladium catalysis to form a trifluoromethyl-substituted intermediate. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent: Toluene/ethanol/water mixture.
- Reaction time/temperature: 12–24 hours at 80–100°C.
- Yield optimization: Adjust stoichiometry of boronic acid (1.2–1.5 eq) and base (e.g., Na₂CO₃) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., observed m/z 366 [M+H]+ for a related trifluoromethyl pyrimidine-carboxylic acid derivative) .
- HPLC : Use reversed-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention times vary by substituents (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) .
- NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 to -70 ppm).
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carboxylic acid group.
- Handling : Avoid moisture and prolonged exposure to light. Use desiccants in storage vials .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for trifluoromethylquinoxaline derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
- Purity validation : Use HPLC (≥95% purity) and LCMS to confirm absence of byproducts (e.g., dehalogenated or hydrolyzed species).
- Dose-response curves : Perform assays in triplicate across multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ consistency.
- Structural analogs : Compare activity with related compounds (e.g., 6-(trifluoromethyl)quinazoline-2-carboxylic acid) to identify SAR trends .
Q. How can computational modeling guide the design of trifluoromethylquinoxaline-based inhibitors?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or enzymes). Focus on the trifluoromethyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .
Q. What experimental designs are optimal for studying the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In vitro assays : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 monolayers.
- In vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose. Analyze using LC-MS/MS with deuterated internal standards .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
